molecular formula C3H2ClF5O3S B2962487 (2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate CAS No. 2470435-39-1

(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate

Cat. No. B2962487
CAS RN: 2470435-39-1
M. Wt: 248.55
InChI Key: IUKOAQPJRGWEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloro-2,2-difluoroethyl) trifluoromethanesulfonate” is a chemical compound with the IUPAC name 2-chloro-2,2-difluoroethyl trifluoromethanesulfonate . It has a molecular weight of 248.56 . This compound is a powerful trifluoroethylating agent which is useful for the synthesis of fluorinated amino acids .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 248.56 .

Scientific Research Applications

Lewis Acid Catalysis in Acylation Reactions

Scandium trifluoromethanesulfonate (triflate), a commercially available Lewis acid catalyst, is particularly effective in acylation reactions with acid anhydrides and in esterification processes involving carboxylic acids and p-nitrobenzoic anhydrides. Its high catalytic activity makes it suitable for acylating not only primary but also sterically hindered secondary or tertiary alcohols. This catalyst is noted for its efficiency in selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating its potential utility in complex organic synthesis processes (Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H., 1996).

Catalytic Cyclizations with Sulfonamides

Trifluoromethanesulfonic (triflic) acid acts as an excellent catalyst for 5-endo cyclizations involving homoallylic sulfonamides, leading to the formation of pyrrolidines. This catalytic process favors the formation of pyrrolidines or homopiperidines over piperidines, even in scenarios where trapping a tertiary carbocation would typically yield piperidines. Such cationic cascades terminated by sulfonamide groups are efficient in creating complex polycyclic systems, indicating the versatility of trifluoromethanesulfonic acid in synthetic organic chemistry (Haskins, C. M., & Knight, D., 2002).

Transformations with Vinyl and Aryl Triflates

Vinyl and aryl trifluoromethanesulfonates (triflates) are increasingly used in organic synthesis due to their easy preparation from carbonyl compounds and phenols. They are involved in cross-coupling reactions with organometallic compounds, similar to organic halides, and in addition reactions with alkenes and alkynes. In particular, their use in Heck reactions has shown superior regio- and diastereoselectivity compared to halides. Triflates have also been utilized in palladium-catalyzed carbon monoxide insertion reactions, leading to esters or amides, and have served as a basis for various deoxygenation procedures for ketones and phenols, highlighting their broad applicability in synthetic strategies (Ritter, K., 1993).

properties

IUPAC Name

(2-chloro-2,2-difluoroethyl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKOAQPJRGWEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.